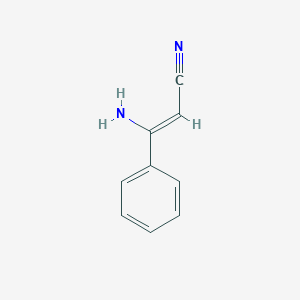

3-Amino-3-phenylacrylonitrile

Descripción general

Descripción

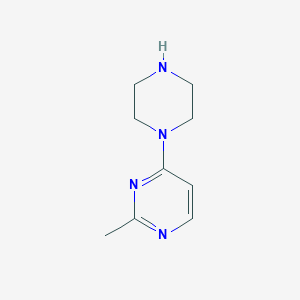

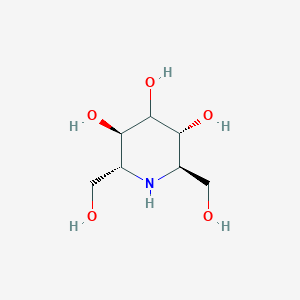

3-Amino-3-phenylacrylonitrile is a compound with the molecular formula C9H8N2. It has a molecular weight of 144.17 g/mol . The compound is also known by various other names such as aminocinnamonitrile .

Molecular Structure Analysis

The IUPAC name for this compound is (Z)-3-amino-3-phenylprop-2-enenitrile . The InChI string is InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-6H,11H2/b9-6- . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Physical and Chemical Properties Analysis

This compound has a molecular weight of 144.17 g/mol. It has an XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has one rotatable bond .Aplicaciones Científicas De Investigación

Cross-Coupling of Remote meta-C–H Bonds

- A study developed meta-C–H arylation and methylation of phenolic derivatives using a nitrile template, crucial for cross-coupling of C–H bonds with organoborons (Wan et al., 2013).

Fluorescent Probe for Hypochlorous Acid

- Research synthesized a compound related to 3-Amino-3-phenylacrylonitrile as a fluorescent probe for hypochlorous acid, showing high selectivity and sensitivity in a mixed aqueous medium (Zhao et al., 2017).

Amination Reactions

- Amination of 2-X-4-phenylpyrimidine with potassium amide yielded this compound as a byproduct, demonstrating the application of this chemical in complex chemical reactions (Kroon & Plas, 2010).

Synthesis of Dihydropyridine-3-carbonitrile Derivatives

- A novel protocol for synthesizing functionalized 1,2-dihydropyridine-3-carbonitrile derivatives using Bi(OTf)3 and (E)-3-amino-3-phenylacrylonitriles was developed, demonstrating the compound's role in the synthesis of valuable chemicals (Du et al., 2020).

Anti-Cancer Activities of Phenylacrylonitrile Derivatives

- Synthesized phenylacrylonitrile compounds, including derivatives of this compound, were evaluated for their anti-tumor activities, showing potential in cancer research (Özen et al., 2016).

Biocatalytic Hydrolysis of β-Aminonitriles

- β-Aminonitriles, including 3-amino-3-phenylpropanenitrile derivatives, were hydrolyzed to amides using Rhodococcus rhodochrous, demonstrating the enzyme's enantioselectivity for these compounds (Chhiba et al., 2012).

Synthesis of 3-Aminomethylene Derivatives

- A new synthesis route for 3-aminomethylene derivatives of 2-cyano-3phenylacrylonitrile was described, showing its application in the synthesis of tetrasubstituted lH-pyrroles (Tsolomiti et al., 2007).

Metabolic Engineering for Amino Acid Production

- Metabolic engineering in Escherichia coli for the production of 3-aminopropionic acid, an important chemical for manufacturing acrylamide and acrylonitrile, was demonstrated, showing the broader application of similar compounds in industrial biotechnology (Song et al., 2015).

Propiedades

IUPAC Name |

3-amino-3-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJDODGBGRBEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-99-0 | |

| Record name | 3-Amino-3-phenyl-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the unexpected nitrogen source in 3-Amino-3-phenylacrylonitrile synthesis?

A: The observation that both nitrogen atoms in this compound originate from the amide ion during the amination of 2-halogeno-4-phenylpyrimidines is highly unusual. [] This finding suggests a complex reaction mechanism beyond a simple nucleophilic aromatic substitution. A proposed pathway involves an initial attack of the amide ion on the C4 position of the pyrimidine ring, followed by ring-opening and a subsequent attack of a second amide ion. [] This unusual pathway highlights the unique reactivity of pyrimidine derivatives and offers insights into potential novel synthetic routes for acrylonitrile derivatives.

Q2: Does the substituent at the 2-position of the pyrimidine ring influence the formation of this compound?

A: Yes, the nature of the substituent at the 2-position significantly impacts the yield of this compound. Research indicates that while 2-methylthio- and 2-phenylthio- substituted 4-phenylpyrimidines produce this byproduct, others like 2-trimethylammonio- and 2-cyano- substituted ones do not. [] This suggests that the electronic properties and steric hindrance presented by the substituent play a crucial role in dictating the reaction pathway and byproduct formation. Further investigation into the precise influence of different substituents could help optimize synthetic strategies for specific products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol](/img/structure/B159707.png)

![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)

![1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol](/img/structure/B159730.png)

![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)